5-bromo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring substituted with a carboxamide group, a pyridine ring, and a thiophene ring. The presence of these heteroatoms (nitrogen, sulfur, and oxygen) in the structure makes it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: The carboxylic acid group on the furan ring is converted to a carboxamide group using reagents like thionyl chloride (SOCl2) followed by reaction with an amine.
Coupling Reactions: The pyridine and thiophene rings are introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring
Reduction: Amines from the carboxamide group
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
5-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple heteroatoms allows for diverse interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-N-(PYRIDIN-2-YL)-N-(PHENYL)FURAN-2-CARBOXAMIDE: Similar structure but with a phenyl ring instead of a thiophene ring.
5-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.
5-BROMO-N-(PYRIDIN-2-YL)-N-(THIOPHEN-3-YL)FURAN-2-CARBOXAMIDE: Similar structure but with the thiophene ring attached at a different position.
Uniqueness
The uniqueness of 5-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11BrN2O2S |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
5-bromo-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H11BrN2O2S/c16-13-7-6-12(20-13)15(19)18(10-11-4-3-9-21-11)14-5-1-2-8-17-14/h1-9H,10H2 |
InChI Key |
IAFSGLFUCQNAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.